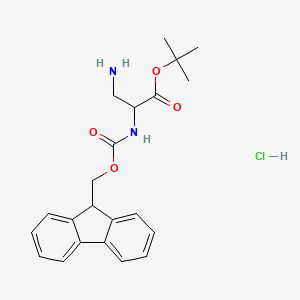

tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride

Description

tert-Butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate hydrochloride is a protected amino acid derivative widely used in peptide synthesis. Its structure features:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A base-labile protecting group for amines, critical in solid-phase peptide synthesis (SPPS) due to its orthogonal deprotection with piperidine or diethylamine .

- tert-Butyl ester: An acid-labile protecting group for carboxylic acids, enabling selective cleavage under acidic conditions (e.g., trifluoroacetic acid) .

- Hydrochloride salt: Enhances stability and crystallinity, common in amino acid derivatives for improved handling .

This compound’s dual protection allows sequential deprotection, making it versatile in multi-step syntheses. Below, we compare its structural, synthetic, and functional attributes with similar compounds.

Properties

Molecular Formula |

C22H27ClN2O4 |

|---|---|

Molecular Weight |

418.9 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |

InChI |

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H |

InChI Key |

HBBNGRFPZAWXOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Origin of Product |

United States |

Preparation Methods

Protection of the α-Amino Group with Fmoc

- Reagents : Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) is commonly used as the Fmoc donor.

- Procedure : The α-amino group of lysine or its ester hydrochloride salt is reacted with Fmoc-OSu in a basic aqueous or mixed solvent system (e.g., sodium bicarbonate buffer or aqueous dioxane) at room temperature.

- Outcome : This reaction yields the Fmoc-protected lysine intermediate with high chiral purity and minimal racemization risk.

Esterification of the Carboxyl Group to tert-Butyl Ester

- Reagents : tert-Butyl acetate or tert-butyl alcohol in the presence of an acid catalyst such as perchloric acid.

- Procedure : The Fmoc-protected lysine intermediate is treated with tert-butyl acetate, perchloric acid, and tert-butyl alcohol at 15–40°C. The pH is carefully regulated between 5 and 6 to facilitate esterification while minimizing side reactions.

- Isolation : The tert-butyl ester derivative precipitates out and is isolated by filtration, washing, and drying.

- Advantages : This method reduces racemization risk compared to direct saponification routes and provides high yield and purity suitable for industrial scale.

Hydrochloride Salt Formation

- Process : The free ε-amino group is protonated by treatment with hydrochloric acid or by exposure to HCl gas in an appropriate solvent.

- Result : Formation of the hydrochloride salt enhances compound stability and handling properties, yielding tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate hydrochloride as a crystalline solid.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Lysine or Lysine ester hydrochloride + Fmoc-OSu | Fmoc-Lysine intermediate | Mild base, aqueous-organic solvent |

| 2 | Fmoc-Lysine intermediate + tert-butyl acetate + HClO4 | Fmoc-Lysine tert-butyl ester | 15–40°C, pH 5–6, filtration |

| 3 | Fmoc-Lysine tert-butyl ester + HCl | Fmoc-Lys-OtBu·HCl (final compound) | Salt formation, crystallization |

Analytical and Purity Considerations

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress, especially during Fmoc protection and esterification.

- Chiral Purity : The method minimizes racemization by introducing the Fmoc group prior to esterification and controlling reaction conditions carefully.

- Yield and Efficiency : Industrial methods report improved yields and reduced production steps by this sequence, making it suitable for large-scale synthesis.

Summary Table of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Fmoc group can be removed using a base such as piperidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like alkyl halides and conditions such as room temperature.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products Formed:

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: The corresponding carboxylic acid.

Deprotection: The free amino acid.

Scientific Research Applications

Chemistry:

- Used as a building block in peptide synthesis.

- Employed in the synthesis of complex organic molecules .

Biology:

- Utilized in the study of enzyme-substrate interactions.

- Acts as a precursor in the synthesis of biologically active peptides .

Medicine:

- Investigated for potential therapeutic applications.

- Used in the development of peptide-based drugs .

Industry:

- Applied in the production of specialty chemicals.

- Used in the manufacture of advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride involves its ability to participate in various chemical reactions due to its functional groups. The Fmoc group provides protection during synthesis, while the amino and ester groups allow for further functionalization. The compound interacts with molecular targets through covalent bonding and non-covalent interactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Structural Comparisons

Key Features:

Key Observations :

- Backbone Variability: The target compound’s propanoate backbone is shared across analogs, but side chains vary (e.g., sulfanyl , disulfide , carbamoyl ).

- Protection Strategies : While Fmoc and tert-butyl are common, some compounds use methyl esters or tert-butyl thioethers , altering stability and deprotection requirements.

- Functional Groups : Substituents like thioethers or aromatic groups expand applications in crosslinking (disulfides) or hydrophobic peptide domains.

Deprotection Conditions :

- Fmoc Removal : Requires 20% piperidine in DMF (target) vs. diethylamine in acetonitrile for hydrazine derivatives .

- tert-Butyl Ester Cleavage : Trifluoroacetic acid (TFA) commonly used; tert-butyl thioethers (e.g., Fmoc-Cys(StBu)-OH) require reductive cleavage .

Stability :

- The target’s HCl salt enhances stability compared to neutral analogs .

- Disulfide-containing derivatives (e.g., (Fmoc-Cys-OtBu)₂) are prone to redox-mediated degradation .

Application-Oriented Comparisons

- Peptide Synthesis :

- Drug Development: Aromatic analogs (e.g., methyl 2-Fmoc-amino-3-(4-tert-butylphenyl)propanoate) improve peptide lipophilicity for membrane permeability . Carbamoyl derivatives (e.g., tert-butyl (2S)-3-carbamoyl-2-(Fmoc-amino)propanoate) mimic asparagine residues in bioactive peptides .

Biological Activity

Tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate; hydrochloride is a compound with significant biological activity, particularly in the field of medicinal chemistry and peptide synthesis. This compound is a derivative of amino acids and is commonly used as a chiral reagent in the synthesis of unnatural amino acids. Its structure features a tert-butyl group, an amino group, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in its reactivity and stability.

- Molecular Formula : C22H26N2O4

- Molecular Weight : 382.453 g/mol

- CAS Number : 182618-30-0

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like DMSO and DMF.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.453 g/mol |

| CAS Number | 182618-30-0 |

| Appearance | White to off-white solid |

| Solubility | DMSO, DMF |

The biological activity of tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate; hydrochloride is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective reactions that lead to the formation of peptides with specific sequences. This compound can facilitate the introduction of chirality into peptides, which is essential for their biological function.

Applications in Research

- Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis (SPPS), where it serves as a protected amino acid.

- Drug Development : Due to its ability to form stable peptide bonds, it is investigated for potential therapeutic applications, including cancer treatment and antimicrobial agents.

- Chiral Reagents : It acts as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

Study on Anticancer Activity

A study published in Molecular Pharmacology examined the efficacy of peptides synthesized using tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate; hydrochloride against various cancer cell lines. The results indicated that certain peptide derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential applications in targeted cancer therapy .

Antimicrobial Properties

Research highlighted in Antimicrobial Agents and Chemotherapy explored the antimicrobial properties of peptides derived from this compound. The study found that specific sequences demonstrated activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .

Table 2: Summary of Biological Activities

Q & A

Q. Purity Optimization :

- Chromatographic Techniques : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product .

- Crystallization : Recrystallize from ethanol/water mixtures to remove impurities .

Advanced: How does computational reaction design improve the synthesis of Fmoc/tert-butyl-protected amino acid derivatives like this compound?

Methodological Answer:

Computational approaches, such as density functional theory (DFT) and reaction path searching, can:

- Predict Intermediate Stability : Identify energetically favorable pathways for Fmoc deprotection or tert-butyl ester hydrolysis .

- Optimize Solvent Systems : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models .

- Minimize Side Reactions : Analyze competing pathways (e.g., racemization during Fmoc protection) to adjust pH or temperature .

Example : A study on similar Fmoc-protected compounds showed that reaction yields increased by 20% when computational modeling guided solvent selection .

Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]+ and confirm molecular weight (±1 Da) .

- HPLC : Assess purity (>95%) using UV detection at 254 nm (Fmoc chromophore) .

Advanced: How do structural modifications (e.g., tert-butyl vs. benzyl esters) affect the compound’s stability in peptide synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.